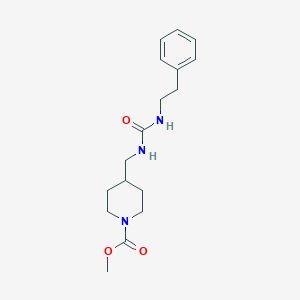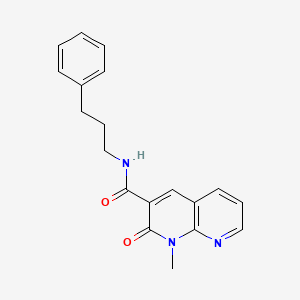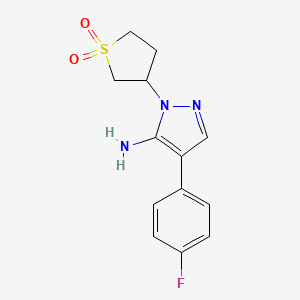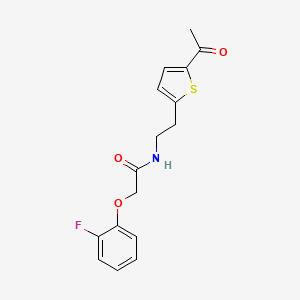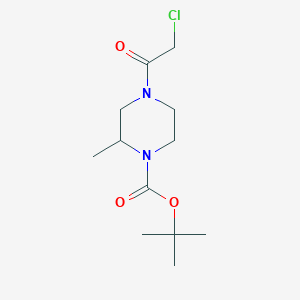![molecular formula C17H21IN4O5S B2482036 N'-(4-hydroxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide hydrazinium iodide CAS No. 1052553-27-1](/img/structure/B2482036.png)
N'-(4-hydroxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide hydrazinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that involve sophisticated organic synthesis routes and have distinct chemical and physical properties due to their complex molecular structure. The synthesis and characterization of such compounds are crucial in understanding their reactivity, stability, and potential applications in various fields of science and technology.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For instance, Thalluri et al. (2014) demonstrated the synthesis of ureas via ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement, highlighting the efficiency of this method in achieving good yields without racemization under mild conditions (Thalluri et al., 2014). Although this study doesn't directly address the synthesis of the specified compound, it provides insight into the type of chemical reactions and conditions that might be relevant for synthesizing structurally complex compounds.
Molecular Structure Analysis
The molecular structure of organic compounds is typically analyzed using various spectroscopic methods. The study on polyimides derived from specific diamines, including sulfone and oxyethylene units, by Liaw et al. (1999), employed spectroscopic methods to characterize the synthesized compounds, indicating the importance of such techniques in confirming the molecular structure of complex organic molecules (Liaw et al., 1999).
Chemical Reactions and Properties
Chemical properties of complex compounds can be influenced by their functional groups and molecular structure. For example, the study by Mehdipour‐Ataei et al. (2004) on novel thermally stable polyimides based on flexible diamines sheds light on how different functional groups contribute to the thermal stability and chemical reactivity of such compounds (Mehdipour‐Ataei et al., 2004).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and thermal stability, are crucial for their practical applications. Studies like that of Fang et al. (2002) on sulfonated polyimides highlight the significance of molecular structure in determining the water stability and proton conductivity of polyimides, which are essential for their use in fuel cell applications (Fang et al., 2002).
Chemical Properties Analysis
The chemical reactivity and stability of complex organic compounds are influenced by their molecular structure and the presence of specific functional groups. The work by Nguyen et al. (2013) on iron sulfide catalyzed redox/condensation cascade reactions demonstrates how specific conditions and catalysts can be used to achieve highly efficient and atom-economical synthesis routes for organic compounds (Nguyen et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N'-(4-hydroxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide hydrazinium iodide is involved in the synthesis of novel chemical compounds. For example, Monteiro et al. (2010) demonstrated the synthesis of new non-natural amino acids incorporating both an N-ethyl and an α,β-dehydro moiety, which are derivatives of this compound (Monteiro, Kołomańska, & Suárez, 2010). Similarly, Canpolat and Kaya (2005) synthesized new vic-dioxime complexes using related compounds, exploring their potential in coordination chemistry (Canpolat & Kaya, 2005).
Application in Peptide Synthesis
In the field of peptide synthesis, this compound and its derivatives are used as intermediates. Hojo, Maeda, and Kawasaki (2004) developed a new water-soluble N-protecting group for solid-phase peptide synthesis in water, demonstrating the versatility of such compounds in peptide chemistry (Hojo, Maeda, & Kawasaki, 2004).
Antimicrobial Activity
Derivatives of this compound have been studied for their antimicrobial activity. Patel et al. (2012) synthesized novel chalcone derivatives, which showed potential against various bacterial species (Patel & Patel, 2012). This suggests the potential of such compounds in developing new antimicrobial agents.
Application in Organic Synthesis
This compound is also used in organic synthesis for the preparation of various derivatives. Mehdipour-Ataei, Sarrafi, and Hatami (2004) synthesized novel thermally stable polyimides using a derivative of this compound, showing its application in material science (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).
Analytical Applications
Furthermore, this compound finds application in analytical chemistry as well. Lin, Wu, and Lin (1999) developed a new sulfonate reagent for analytical derivatization in gas chromatography, using a structure similar to this compound (Lin, Wu, & Lin, 1999).
Propiedades
IUPAC Name |
N'-(4-hydroxyphenyl)-N-methyl-N-[2-[(4-nitrophenyl)sulfonylamino]ethyl]ethanimidamide;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S.HI/c1-13(19-14-3-7-16(22)8-4-14)20(2)12-11-18-27(25,26)17-9-5-15(6-10-17)21(23)24;/h3-10,18,22H,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHXQBYRPFLIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)O)N(C)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21IN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2481954.png)
![1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2481956.png)
![Ethyl 2-[1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-oxopropan-2-yl]sulfanylacetate](/img/structure/B2481957.png)
![8-fluoro-5-(4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2481958.png)
![N-Tert-butyl-2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2481960.png)
![N-(2-methoxyphenyl)-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2481961.png)
![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2481962.png)
